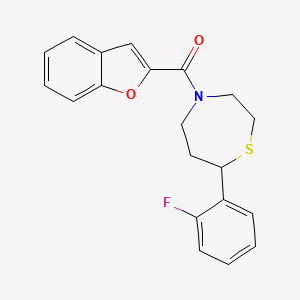

![molecular formula C19H19N3O2S B2822650 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 681162-18-5](/img/structure/B2822650.png)

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

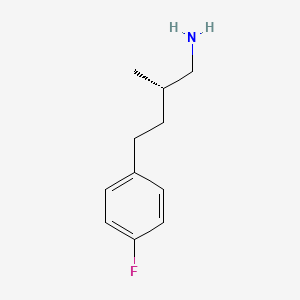

This compound is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It also contains a piperazine ring and a phenoxyethanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzothiazole, piperazine, and phenoxyethanone groups. These groups can participate in various types of reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the presence of the benzothiazole and piperazine rings suggests that this compound is likely to be aromatic and basic . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone" play a critical role in the development of new pharmaceuticals and materials. For instance, the key intermediate of Posaconazole, a significant antifungal medication, has been synthesized from related compounds through nucleophilic substitution, hydrolysis, and reduction, optimizing reaction conditions for industrial production (Wang Xu-heng, 2013). Similarly, novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds have been synthesized, characterized, and evaluated for their anti-inflammatory activities, showcasing the versatility of these compounds in drug discovery (Aejaz Ahmed et al., 2017).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives related to the specified compound have been studied for their corrosion inhibition properties. Electrochemical, thermodynamic, and quantum chemical studies have demonstrated that these synthesized compounds are effective corrosion inhibitors for N80 steel in hydrochloric acid, indicating their potential application in industrial corrosion protection (M. Yadav et al., 2016).

Antifungal and Antimicrobial Activity

Research into the antimicrobial and antifungal applications of compounds structurally similar to "this compound" has yielded promising results. A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized and characterized, with investigations into its solubility, thermodynamics, and partitioning processes in biologically relevant solvents, providing insights into its pharmacological properties (T. Volkova et al., 2020). Additionally, new substituted piperazines have been synthesized and characterized, with several compounds showing selectivity and submicromolar affinities for melanocortin receptors, indicating potential therapeutic applications (F. Mutulis et al., 2004).

Material Science Applications

In the realm of materials science, the structural and electrochemical properties of related compounds have been extensively studied. For instance, the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have been explored, providing valuable information for the design of new materials and drugs (K. Kumara et al., 2017).

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activities and potential applications. For instance, its anti-inflammatory activity could be further investigated . Additionally, its potential as an antimicrobial or anticancer agent could be explored .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and induce changes that lead to their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities .

Pharmacokinetics

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways , which could potentially influence its pharmacokinetic properties.

Result of Action

Benzothiazole derivatives have been known to exhibit significant anti-tubercular activity .

Action Environment

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways , which could potentially be influenced by environmental factors.

Propriétés

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCCBMDQLOGOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2822572.png)

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)

![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)